Product packaging for 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene(Cat. No.:CAS No. 62232-86-4)

1-[(5-Bromopentyl)oxy]-2-phenoxybenzene

Cat. No.: B14546931
CAS No.: 62232-86-4
M. Wt: 335.2 g/mol
InChI Key: PUQOLSQTRCBFID-UHFFFAOYSA-N
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Description

Contextualization of Ethers and Halogenated Alkanes in Organic Chemistry

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. Their general stability and ability to act as solvents for a wide range of reactions make them ubiquitous in organic synthesis. wikipedia.orgchemistrytalk.org The ether linkage is a key structural element in many natural products and pharmaceuticals.

Halogenated alkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. lookchem.comyoutube.com The presence of a halogen atom introduces a polar carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity makes alkyl halides invaluable starting materials and intermediates in the synthesis of a vast array of organic compounds. researchgate.net

Significance of Aryloxyalkane Scaffolds in Synthetic and Mechanistic Research

The aryloxyalkane scaffold, which combines an aromatic ring, an ether linkage, and an alkyl chain, is a prevalent structural motif in medicinal chemistry and materials science. These structures are often explored for their potential biological activities, and the length and nature of the alkyl chain, as well as the substituents on the aromatic ring, can be systematically varied to modulate their properties. The synthesis of these scaffolds provides a platform for investigating reaction mechanisms, such as nucleophilic substitution reactions.

Overview of 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene within Chemical Literature

A comprehensive review of the existing chemical literature reveals that this compound is a novel compound with no specific documented synthesis or detailed characterization. However, its structural components, a 2-phenoxyphenol (B1197348) moiety linked via an ether bond to a 5-bromopentyl chain, suggest that its synthesis is feasible through established synthetic methodologies. The presence of both an ether linkage and a terminal bromine atom on the pentyl chain makes it a bifunctional molecule with potential for further chemical transformations. While direct data is unavailable, information on structurally similar compounds, such as Benzene (B151609), 1-[(5-bromopentyl)oxy]-2-(phenylmethyl)- and Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-, indicates that this class of molecules is of interest to the scientific community. lookchem.com

Rationale for Comprehensive Investigation of Novel Aryloxybromoalkane Derivatives

The investigation of novel aryloxybromoalkane derivatives like this compound is driven by several factors. The bifunctional nature of these molecules, possessing a reactive bromoalkane tail and a potentially modifiable aryloxy core, makes them versatile building blocks for the synthesis of more complex molecules. They can serve as precursors for the introduction of various functional groups through nucleophilic substitution at the carbon-bromine bond. Furthermore, the systematic study of a series of such compounds, where the length of the alkyl chain or the substitution pattern on the aromatic rings is varied, can provide valuable insights into structure-activity relationships in different chemical and biological contexts. The synthesis and characterization of these new chemical entities expand the available chemical space for drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19BrO2 B14546931 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene CAS No. 62232-86-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62232-86-4

Molecular Formula

C17H19BrO2

Molecular Weight

335.2 g/mol

IUPAC Name

1-(5-bromopentoxy)-2-phenoxybenzene

InChI

InChI=1S/C17H19BrO2/c18-13-7-2-8-14-19-16-11-5-6-12-17(16)20-15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2

InChI Key

PUQOLSQTRCBFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OCCCCCBr

Origin of Product

United States

Synthetic Methodologies for 1 5 Bromopentyl Oxy 2 Phenoxybenzene and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis serves as a foundational approach to devising a logical synthesis plan by deconstructing the target molecule into simpler, readily available precursors. libretexts.org

Disconnection Strategies for Ether Linkage

The most logical retrosynthetic disconnection for 1-[(5-bromopentyl)oxy]-2-phenoxybenzene is at the ether C-O bond. This cleavage reveals two key synthons: a 2-phenoxyphenoxide anion as the nucleophile and a 5-bromopentyl cation as the electrophile. The synthetic equivalents of these charged intermediates are 2-phenoxyphenol (B1197348) and a 1,5-dihaloalkane, such as 1,5-dibromopentane (B145557), respectively. This strategy points toward a convergent synthesis where the aromatic core and the aliphatic chain are coupled in a key step.

Approaches for Introducing the Bromopentyl Moiety

The introduction of the bromopentyl moiety is intrinsically linked to the ether formation strategy. The retrosynthetic approach suggests that this five-carbon chain, already functionalized with a terminal bromine, is best installed through an alkylation reaction. By using a bifunctional reagent like 1,5-dibromopentane, the ether linkage is formed at one end, leaving the bromine atom at the other end of the pentyl chain intact for subsequent transformations.

Alkylation Strategies for Phenoxy Ether Formation

The formation of the ether bond is the cornerstone of the synthesis, with the Williamson ether synthesis being the most prominent and widely applied method.

Williamson Ether Synthesis Using Phenols and Dibromoalkanes

The Williamson ether synthesis is a classic and reliable organic reaction that forms an ether from an organohalide and an alkoxide. wikipedia.org In this case, it involves the reaction of a deprotonated phenol (B47542) (a phenoxide) with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comjk-sci.com The synthesis of this compound typically begins with the deprotonation of 2-phenoxyphenol using a suitable base. jk-sci.com Common bases for aryl ether synthesis include potassium carbonate (K₂CO₃) and sodium hydride (NaH). jk-sci.com The resulting 2-phenoxyphenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane. masterorganicchemistry.com

This reaction is conducted in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile (B52724), to facilitate the SN2 reaction. jk-sci.com A critical consideration is the potential for a side reaction where a second molecule of 2-phenoxyphenol reacts with the other end of the pentyl chain, leading to the formation of a diether byproduct. To minimize this, a significant excess of 1,5-dibromopentane is typically used, favoring the desired mono-alkylation product. A similar strategy using an excess of 1,5-dibromopentane has been successfully employed in the synthesis of other bromopentyl ethers. prepchem.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Phenolic Substrate Alkylating Agent Base Solvent Reaction Type
Phenol 1,5-Dibromopentane Base (e.g., K₂CO₃) Polar Aprotic (e.g., Acetone, DMF) SN2
4-Phenylbutanol 1,5-Dibromopentane 5N NaOH Phase Transfer Catalyst SN2
Aromatic Alcohol Alkyl Halide NaH, KH, K₂CO₃ DMSO, DMF SN2

Alternative Etherification Protocols for Aryloxyalkane Derivatives

While the Williamson ether synthesis is the workhorse for this transformation, other methods exist for forming ether bonds. The Mitsunobu reaction, for instance, allows for the etherification of phenols with alcohols under mild, neutral conditions. This reaction uses a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the phenol. However, this method is generally more expensive, generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, and is more commonly used for the synthesis of more complex or sensitive molecules rather than for the straightforward alkylation with a simple haloalkane.

Introduction and Functionalization of the Bromopentyl Chain

The bromopentyl chain is not merely a linker but a versatile functional handle that allows for extensive post-synthesis modification of the molecule.

The introduction of this chain is most efficiently achieved during the primary etherification step, as detailed in the Williamson ether synthesis, by using 1,5-dibromopentane. wikipedia.orgprepchem.com The resulting terminal bromine atom is a good leaving group in nucleophilic substitution reactions. This reactivity is the key to the utility of this compound as a synthetic intermediate. It allows for the facile introduction of various nucleophiles, such as primary and secondary amines, azides (for subsequent "click" chemistry), thiols, and cyanides. This C-H functionalization enables the construction of a diverse library of derivative compounds from a common precursor, which is a powerful strategy in drug discovery and the development of new materials. beilstein-journals.orgrsc.orgnih.gov

Selective Monohalogenation of Aliphatic Chains

A critical step in the synthesis of this compound is the formation of the 5-bromopentyl moiety. Achieving selective monohalogenation of a pentane (B18724) chain, particularly at the terminal position, is challenging due to the comparable reactivity of the hydrogen atoms on the aliphatic chain.

Direct radical bromination of alkanes with agents like bromine (Br₂) proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. This method, however, often leads to a mixture of products because the stability of the resulting radical intermediate influences the site of halogenation. For a pentyl chain, the order of reactivity for hydrogen abstraction is tertiary > secondary > primary. This makes selective bromination at the C1 position (to form 1-bromopentane) less favorable than at secondary positions.

To overcome this lack of selectivity, a more controlled, indirect strategy is often employed, starting from a bifunctional precursor such as 1,5-pentanediol. This approach allows for the selective modification of one of the two hydroxyl groups. One common method involves monotosylation, where one hydroxyl group is converted to a tosylate, an excellent leaving group. The subsequent reaction with a bromide salt, such as sodium bromide, in a nucleophilic substitution reaction (a Finkelstein-type reaction) yields the desired 1-bromo-5-pentanol. The remaining hydroxyl group can then be used for subsequent etherification.

An alternative route involves the direct conversion of one alcohol group to a bromide. This can be achieved by using specific brominating agents under carefully controlled stoichiometric conditions to favor the mono-substituted product. However, the formation of the di-substituted byproduct, 1,5-dibromopentane, remains a significant possibility that must be addressed during purification. The choice of method depends on the desired purity and scale of the reaction.

Precursor Synthesis and Coupling Reactions with Brominated Alkanes

The synthesis of this compound involves the coupling of two primary precursors: 2-phenoxyphenol and a suitable brominated alkane, typically 1,5-dibromopentane.

Precursor Synthesis: 2-Phenoxyphenol The 2-phenoxyphenol core structure is a diaryl ether. A common method for its synthesis is the Ullmann condensation, a copper-catalyzed reaction that forms carbon-oxygen bonds between an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org In a typical synthesis of 2-phenoxyphenol, a reaction between catechol (1,2-dihydroxybenzene) and a halobenzene could be envisioned, though selectivity can be an issue. A more controlled approach involves the coupling of 2-bromophenol (B46759) with phenol in the presence of a copper catalyst and a base. nih.gov Modern Ullmann-type reactions have been improved by using soluble copper catalysts with specific ligands, which allow for milder reaction conditions and broader substrate scope. wikipedia.orgnih.gov

Coupling Reaction: Williamson Ether Synthesis The key bond-forming step to create this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or phenoxide ion. masterorganicchemistry.com

The general mechanism proceeds as follows:

Deprotonation: The acidic hydroxyl group of 2-phenoxyphenol is deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sodium or potassium 2-phenoxyphenoxide. This creates a potent nucleophile. masterorganicchemistry.comquizlet.com

Nucleophilic Attack: The 2-phenoxyphenoxide anion then attacks the electrophilic carbon atom of the brominated alkane (e.g., 1,5-dibromopentane), displacing the bromide leaving group in an SN2 reaction. masterorganicchemistry.com

When using a dihaloalkane like 1,5-dibromopentane, controlling the stoichiometry is crucial to favor the formation of the desired mono-etherified product over the di-substituted byproduct. Using an excess of the dihaloalkane can help minimize the formation of the latter. chemspider.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is essential for maximizing the yield of this compound while minimizing side reactions. Key factors include the choice of solvent and the use of catalysts.

Catalytic Approaches in Aryloxyalkane Synthesis

To improve the efficiency of the synthesis, particularly when dealing with reactants in different phases (e.g., a solid base and an organic substrate), catalytic methods are employed.

Phase-Transfer Catalysis (PTC) Phase-transfer catalysis is a highly effective technique for Williamson ether synthesis. semanticscholar.org The reaction typically involves a phenoxide salt, which may be in a solid phase or dissolved in an aqueous phase, and an alkyl halide, which is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction by transporting the phenoxide anion from the solid/aqueous phase into the organic phase. utahtech.edu

Catalyst TypeExampleRole in Synthesis
Quaternary Ammonium Salt Tetrabutylammonium bromide (TBAB)Transports phenoxide anion from aqueous/solid phase to organic phase, forming a reactive ion pair. utahtech.edu
Quaternary Phosphonium Salt Tetrabutylphosphonium bromideSimilar mechanism to ammonium salts, facilitates inter-phase reaction.
Crown Ethers 18-Crown-6Complexes with the cation (e.g., K⁺), making the associated phenoxide anion more nucleophilic.

Purification and Isolation Techniques for Synthesized Aryloxybromopentanes

After the synthesis is complete, the reaction mixture contains the desired product, unreacted starting materials, the catalyst, and various byproducts. A multi-step purification process is required to isolate this compound in high purity.

Aqueous Workup: The first step is typically an aqueous workup. The reaction mixture is transferred to a separatory funnel and washed with water or a dilute aqueous acid/base solution. This process removes water-soluble components, such as inorganic salts (e.g., NaBr) and any remaining base. The organic layer, containing the product, is separated. chemspider.com

Drying and Solvent Removal: The isolated organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. chemspider.com

Chromatography: The primary method for purifying the crude product is column chromatography. quizlet.com This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate), is passed through the column. chemspider.com Compounds with lower polarity elute faster, while more polar compounds are retained longer on the silica gel. The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Distillation: If volatile starting materials, such as excess 1,5-dibromopentane, are used, they can sometimes be removed by distillation under vacuum before chromatographic purification. This can simplify the subsequent chromatography step.

The purity of the final isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mechanistic Investigations of Reactions Involving 1 5 Bromopentyl Oxy 2 Phenoxybenzene

Reaction Pathways of Ether Linkages in Aryloxy Systems

The dual ether linkages within the aryloxy system of 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene present distinct reactive sites. The bond between the phenoxy substituent and the benzene (B151609) ring is generally stable due to the sp2 hybridization of the carbon and resonance effects. Conversely, the aryl alkyl ether linkage, where the bromopentyl group is attached, is more susceptible to cleavage through several mechanistic pathways.

Nucleophilic Substitution Reactions at the Ether Carbon

While ethers are typically unreactive and used as solvents, the carbon atom alpha to the ether oxygen in the pentyl chain can act as an electrophilic site for nucleophilic attack. libretexts.org This reaction, proceeding via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, involves a direct, single-step displacement of the aryloxy group by a nucleophile. libretexts.org

The SN2 mechanism is characterized by the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.org The rate of this bimolecular reaction is dependent on the concentration of both the ether and the attacking nucleophile. libretexts.org For this compound, the target is the primary carbon bonded to the ether oxygen. However, such cleavage is less common than acidic cleavage and requires a strong nucleophile. The aryloxy group is a relatively poor leaving group unless protonated.

Parameter Description
Mechanism SN2 (Substitution Nucleophilic Bimolecular)
Attacking Species Strong Nucleophile (e.g., I⁻, RS⁻)
Site of Attack Carbon atom alpha to the ether oxygen in the pentyl chain
Key Feature Single-step concerted mechanism with backside attack
Stereochemistry Inversion of configuration at the reaction center
Leaving Group Aryloxide (phenoxyphenoxide)

Acidic Cleavage Mechanisms of Aryl Alkyl Ethers

The most common reaction of ethers involves cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgpressbooks.pub The mechanism for the cleavage of the aryl alkyl ether portion of this compound follows a well-defined pathway.

First, the ether oxygen is protonated by the strong acid in a rapid and reversible step, converting the alkoxy group into a good leaving group (a neutral phenol). Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic carbon of the alkyl group.

Because the ether involves a primary alkyl group (the pentyl chain), the reaction proceeds via an SN2 mechanism. pressbooks.publibretexts.org The nucleophilic halide attacks the less sterically hindered carbon of the protonated ether, which is the carbon on the pentyl chain attached to the oxygen. libretexts.orgpressbooks.pub This results in the cleavage of the C-O bond, yielding a phenol (B47542) (2-phenoxyphenol) and a 1,5-dibromopentane (B145557). The alternative cleavage, which would form an aryl halide and an alcohol, does not occur because the carbon of the benzene ring is resistant to nucleophilic attack. libretexts.org

Step Description Mechanism
1. Protonation The ether oxygen atom is protonated by a strong acid (HBr, HI).Acid-Base Reaction
2. Nucleophilic Attack A halide ion (Br⁻, I⁻) attacks the alpha-carbon of the alkyl group.SN2
Products The reaction yields a phenol and a dihaloalkane.-

Radical Pathways of Alkoxy Moieties

Alkoxy radicals are highly reactive intermediates that can be generated from ethers under specific conditions, such as photolysis, thermolysis, or single-electron oxidation. nih.govresearchgate.net For an aryl alkyl ether like this compound, photocatalytic methods using an acridinium (B8443388) catalyst can achieve a single-electron oxidation of the arene to its radical cation. rsc.org

This radical cation can then undergo deprotonation at the alpha-carbon of the alkyl group to form an α-aryloxyalkyl radical. rsc.org Alkoxy radicals, in general, can participate in several key reactions, including:

Hydrogen-atom abstraction: The radical can abstract a hydrogen atom from another molecule. nih.gov

β-scission: This involves the cleavage of a C-C bond beta to the oxygen atom, leading to fragmentation of the molecule and the formation of a more stable alkyl radical. researchgate.netmdpi.com

Addition to unsaturated bonds: The radical can add across a double or triple bond. nih.gov

These radical pathways offer alternative routes for the functionalization of the ether, distinct from the more common ionic mechanisms. nih.gov

Reactivity of the Terminal Bromine Atom

The terminal bromine on the pentyl chain behaves as a typical primary alkyl bromide, making it a versatile site for various transformations.

Electrophilic and Nucleophilic Substitution Reactions of Alkyl Bromides

The primary reactivity of alkyl halides is dominated by nucleophilic substitution, where the electron-deficient carbon atom bonded to the halogen is attacked by an electron-rich nucleophile. ncert.nic.in Due to the primary nature of the carbon bearing the bromine in this compound, these reactions overwhelmingly proceed via the SN2 mechanism. embibe.comchemguide.co.uk

In an SN2 reaction, a nucleophile attacks the carbon atom, and the bromide ion is displaced as a leaving group in a single, concerted step. libretexts.org This pathway is favored for primary alkyl halides because the reaction site is sterically accessible, allowing for the required backside attack of the nucleophile. alevelchemistry.co.uk A wide range of nucleophiles can be used to displace the bromide, including hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively.

Electrophilic substitution reactions are not characteristic of alkyl halides, as the molecule lacks an electron-rich center for an electrophile to attack. quora.com

Table of SN2 Reaction Characteristics for the Terminal Bromine

Parameter Description
Substrate Primary Alkyl Bromide (R-CH₂-Br)
Mechanism SN2 (Bimolecular)
Kinetics Second-order rate law: Rate = k[Alkyl Halide][Nucleophile]
Stereochemistry Inversion of configuration

| Favored by | Strong, unhindered nucleophiles; Polar aprotic solvents |

Elimination Reactions to Form Unsaturated Linkages

In the presence of a strong base, alkyl halides can undergo elimination reactions to form alkenes. masterorganicchemistry.com This process competes with the SN2 substitution pathway. For a primary alkyl halide like the bromopentyl group, the E2 (Elimination Bimolecular) mechanism is the relevant pathway. youtube.com

The E2 reaction is a concerted process where the base abstracts a proton from the carbon atom beta to the leaving group (the β-hydrogen), while simultaneously the C-Br bond breaks and a π-bond is formed. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. masterorganicchemistry.com

The competition between SN2 and E2 reactions is influenced by several factors:

Base Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination over SN2 substitution. youtube.com Strong, unhindered bases (e.g., hydroxide) can lead to a mixture of both products, though substitution often predominates for primary halides. youtube.com

Temperature: Higher temperatures tend to favor elimination over substitution. masterorganicchemistry.com

Aromatic Ring Reactivity and Substituent Effects on Reaction Pathways

The reactivity of the benzene ring in this compound is primarily governed by the two substituents attached to it: the (5-Bromopentyl)oxy group and the phenoxy group. These groups modulate the electron density of the aromatic ring and direct the position of attack by electrophiles.

The phenoxy group (-OPh) is a substituent that can exhibit dual electronic effects. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I) on the benzene ring. Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+M). reddit.com In the context of electrophilic aromatic substitution (EAS), the resonance effect generally predominates, making the phenoxy group an activating substituent and an ortho, para-director.

The (5-Bromopentyl)oxy group (-O(CH₂)₅Br) is an alkoxy group, which is generally a strong activating group in EAS. tiwariacademy.com Similar to the phenoxy group, the oxygen atom's lone pairs participate in resonance with the benzene ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions. doubtnut.comorganicchemistrytutor.com The presence of a bromine atom at the terminus of the pentyl chain has a minor electron-withdrawing inductive effect, but its influence on the aromatic ring's reactivity is significantly attenuated by the intervening five-carbon chain.

In this compound, both substituents are ortho, para-directors. Their positions at C1 and C2 of the benzene ring mean their directing effects are cooperative, reinforcing electron density at the C4 (para to the (5-Bromopentyl)oxy group) and C6 (ortho to the (5-Bromopentyl)oxy group and para to the phenoxy group) positions. However, the position ortho to both groups (C3) and the position meta to both (C5) are significantly less activated. The steric hindrance caused by the proximity of the two bulky substituents at the 1 and 2 positions will also play a crucial role in determining the regioselectivity of substitution reactions.

Electron-donating groups (EDGs) increase the rate of electrophilic aromatic substitution by stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. youtube.com Both the (5-Bromopentyl)oxy and phenoxy groups are considered activating groups because their electron-donating resonance effects outweigh their inductive electron-withdrawing effects. masterorganicchemistry.comstudymind.co.uk

The relative activating strengths of alkoxy and phenoxy groups are important to consider. Generally, alkoxy groups are stronger activators than phenoxy groups. This is because the phenyl group in the phenoxy substituent is itself electron-withdrawing, which slightly diminishes the electron-donating ability of the ether oxygen to the primary benzene ring.

The table below summarizes the electronic effects of the substituents in this compound.

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
(5-Bromopentyl)oxy Weakly -IStrongly +MActivatingortho, para
Phenoxy -I+MActivatingortho, para

Given that both are activating groups, the benzene ring of this compound is expected to be significantly more reactive towards electrophiles than benzene itself. The positions most susceptible to electrophilic attack would be C4 and C6. Steric hindrance from the bulky phenoxy group might disfavor attack at the C3 position, which is ortho to the phenoxy group. Similarly, the C6 position, being ortho to the (5-Bromopentyl)oxy group, might be sterically hindered, potentially favoring substitution at the C4 position, which is para to the strongly activating (5-Bromopentyl)oxy group.

Conformational Analysis and its Impact on Reactivity

The three-dimensional shape of this compound can significantly influence its reactivity. The molecule is a diaryl ether derivative, and the rotation around the C-O bonds is a key conformational feature. The relative orientation of the two aromatic rings and the pentyl chain can affect the accessibility of the reactive sites on the primary benzene ring.

The two bulky substituents at the ortho position will likely force the molecule to adopt a non-planar conformation to minimize steric strain. The dihedral angles between the plane of the central benzene ring and the planes of the phenoxy group's benzene ring and the C-O-C plane of the alkoxy group will be crucial.

Potential low-energy conformations could involve the phenoxy group and the (5-Bromopentyl)oxy group being twisted out of the plane of the central benzene ring. This twisting can have two opposing effects on reactivity:

Reduced Resonance: Twisting can disrupt the optimal orbital overlap between the oxygen lone pairs and the aromatic π-system, thereby reducing the electron-donating resonance effect of the substituents. This would lead to a decrease in the activation of the ring.

Altered Steric Hindrance: Different conformations will expose or shield the potential sites of electrophilic attack to varying degrees. A conformation that orients the bulky parts of the substituents away from the C4 and C6 positions would facilitate electrophilic attack at these sites.

Computational studies on similar diaryl ethers suggest that a "paddled-wheel" or twisted conformation is often the most stable. rsc.org In such a conformation for this compound, the phenoxy group and the pentyl chain would likely be oriented to minimize their interaction. This could potentially leave the C4 and C6 positions relatively accessible for incoming electrophiles, though the C6 position would still experience some steric hindrance from the adjacent alkoxy group. The flexible bromopentyl chain can also adopt various conformations, which could further influence the steric environment around the aromatic ring.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation signals in two-dimensional spectra, the precise connectivity and spatial arrangement of atoms in 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene can be determined.

The proton (¹H) NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the bromopentyl chain and the two aromatic rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic rings are expected to resonate in the downfield region (typically δ 6.8-7.4 ppm) due to the deshielding effect of the ring current. The protons of the pentyl chain will appear in the upfield region, with their chemical shifts influenced by the adjacent oxygen and bromine atoms.

The protons of the methylene (B1212753) group attached to the oxygen atom (-O-CH₂-) are expected to be the most deshielded of the aliphatic protons, likely appearing around δ 4.0 ppm. The methylene group attached to the bromine atom (-CH₂-Br) would also be deshielded, with a predicted chemical shift around δ 3.4 ppm. The remaining methylene groups of the pentyl chain would resonate at higher fields, between approximately δ 1.5 and 2.0 ppm. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, would provide further structural confirmation. For instance, the methylene protons would likely appear as triplets or multiplets.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons6.8 - 7.4Multiplet
-O-CH₂-~ 4.0Triplet
-CH₂-Br~ 3.4Triplet
-CH₂-CH₂-CH₂-~ 1.5 - 2.0Multiplets

Note: Predicted values are based on typical chemical shifts for similar functional groups.

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm). The carbons directly attached to the oxygen atoms of the ether linkages will be the most deshielded among the aromatic carbons.

The aliphatic carbons of the pentyl chain will appear in the upfield region. The carbon of the -O-CH₂- group is expected around δ 68 ppm, while the carbon of the -CH₂-Br group is predicted to be around δ 33 ppm. The other three methylene carbons of the pentyl chain would have chemical shifts in the range of δ 20-30 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (C-O)150 - 160
Aromatic Carbons (C-H & C-C)110 - 135
-O-CH₂-~ 68
-CH₂-Br~ 33
-CH₂-CH₂-CH₂-20 - 30

Note: Predicted values are based on typical chemical shifts for similar functional groups.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be instrumental in confirming the sequence of the methylene groups in the bromopentyl chain and identifying the coupling relationships between the protons on each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity between the bromopentyl chain and the phenoxy-benzene moiety through the ether linkage. For example, a correlation between the protons of the -O-CH₂- group and the aromatic carbon attached to the ether oxygen would definitively confirm this connection.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the ether linkages and the carbon-bromine bond.

Ether (C-O) Stretch: The presence of the two ether functional groups (aliphatic and aromatic) would give rise to strong C-O stretching vibrations. Aromatic ethers typically show a strong, sharp absorption band in the region of 1270-1230 cm⁻¹ due to the asymmetric C-O-C stretch. The aliphatic ether linkage would also contribute to absorption in the 1150-1085 cm⁻¹ region.

Carbon-Bromine (C-Br) Stretch: The C-Br bond in the bromopentyl chain is expected to produce a characteristic absorption band in the fingerprint region of the spectrum, typically in the range of 690-515 cm⁻¹.

The presence of the two benzene (B151609) rings will be clearly indicated by several absorption bands in the IR spectrum.

C-H Aromatic Stretch: The stretching vibrations of the C-H bonds on the aromatic rings will appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will result in characteristic sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorption bands in the 900-675 cm⁻¹ region. The exact position of these bands can provide information about the substitution pattern of the benzene rings.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch2960 - 2850Medium-Strong
Aromatic C=C Stretch1600 - 1450Medium-Strong
Aromatic Ether C-O Stretch1270 - 1230Strong
Aliphatic Ether C-O Stretch1150 - 1085Strong
C-Br Stretch690 - 515Medium-Strong

Note: Predicted values are based on typical IR frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about this compound. This technique provides insights into the compound's elemental composition and the connectivity of its atoms through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₇H₂₁BrO₂, the theoretical exact mass can be calculated. This high level of mass accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical High-Resolution Mass Data for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₁₇H₂₁⁷⁹BrO₂ [M]⁺ 336.0725
C₁₇H₂₁⁸¹BrO₂ [M+2]⁺ 338.0705
C₁₇H₂₂⁷⁹BrO₂ [M+H]⁺ 337.0803
C₁₇H₂₂⁸¹BrO₂ [M+H+2]⁺ 339.0783

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).

Fragmentation Patterns for Structural Information

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. The fragmentation is influenced by the functional groups present, namely the ether linkages and the bromoalkyl chain.

Key predicted fragmentation pathways include:

Alpha-cleavage at the ether oxygen, leading to the loss of the bromopentyl radical or the phenoxy radical.

Cleavage of the C-Br bond , resulting in the loss of a bromine radical.

Fragmentation within the bromopentyl chain , leading to a series of smaller ions.

Formation of a phenoxy cation or related aromatic fragments.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted Fragment Ion m/z (for ⁷⁹Br) Description
[C₁₂H₉O₂]⁺ 185 Loss of the bromopentyl chain
[C₁₇H₂₁O₂]⁺ 257 Loss of Bromine
[C₆H₅O]⁺ 93 Phenoxy cation
[C₆H₅]⁺ 77 Phenyl cation

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention time would be indicative of its polarity, and the peak area in the chromatogram would be proportional to its concentration, allowing for quantitative purity assessment. Detection is commonly achieved using a UV-Vis detector, as the phenoxy groups in the molecule absorb ultraviolet light.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is particularly useful for identifying any lower molecular weight, volatile byproducts that might be present as impurities. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify each compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₇H₂₁BrO₂), the theoretical elemental composition can be calculated. Experimental results from elemental analysis are then compared to these theoretical values to verify the empirical formula of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 60.55
Hydrogen H 1.01 6.28
Bromine Br 79.90 23.69
Oxygen O 16.00 9.49

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive technique for elucidating this solid-state structure, providing unequivocal evidence of molecular conformation, packing, and intermolecular interactions. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound.

While crystallographic studies have been conducted on analogous or related structures, direct experimental determination for the title compound has not been reported. The generation of crystallographic data, including unit cell parameters, bond lengths, bond angles, and torsion angles, is contingent upon the successful growth of a single crystal of suitable quality and subsequent analysis via X-ray diffraction.

In the absence of experimental data for this compound, a detailed analysis of its crystal structure remains speculative. Hypothetical data tables for crystallographic parameters cannot be provided, as this would compromise scientific accuracy. The intricate details of its crystal packing, potential for polymorphism, and the nature of its intermolecular forces—which would likely involve C-H···O, C-H···π, and potentially halogen bonding (Br···O or Br···π interactions)—can only be definitively determined through empirical crystallographic analysis.

Further research, involving the synthesis of high-purity this compound and systematic screening of crystallization conditions, is required to obtain single crystals suitable for X-ray diffraction analysis. Such a study would provide invaluable, unambiguous insights into the solid-state architecture of this molecule.

Computational Chemistry and Theoretical Studies

Molecular Geometry and Conformation Analysis

Optimization of Ground State Geometries

No published studies detailing the optimization of the ground state geometry for 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene were found. This analysis would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule, including key bond lengths, bond angles, and dihedral angles.

Conformational Landscapes and Energy Barriers

Information regarding the conformational landscapes and the energy barriers between different conformers of this compound is not available. Such a study would identify various spatial arrangements of the molecule (conformers) and calculate the energy required to transition between them, which is crucial for understanding its flexibility and dynamic behavior.

Electronic Structure Calculations (e.g., Density Functional Theory)

Frontier Molecular Orbital Analysis (HOMO-LUMO)

A frontier molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for this compound, has not been reported in the available literature. This analysis is fundamental to predicting the molecule's chemical reactivity and electronic properties.

Electrostatic Potential Surface Mapping

There are no available studies that map the electrostatic potential surface of this compound. This visualization would illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reaction Mechanism Predictions and Transition State Modeling

No research detailing the prediction of reaction mechanisms or the modeling of transition states involving this compound could be located. These studies are essential for understanding how the molecule participates in chemical reactions, including the energetics and structures of its transition states.

Computational Elucidation of Proposed Reaction Pathways

The synthesis of this compound would likely proceed via a Williamson ether synthesis, a classic and widely used method for preparing ethers. francis-press.com This reaction would involve the reaction of 2-phenoxyphenol (B1197348) with 1,5-dibromopentane (B145557) under basic conditions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions. rsc.org

A plausible reaction pathway for the formation of this compound would involve the deprotonation of 2-phenoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane in an SN2 reaction. Computational models can investigate the geometry of the SN2 transition state and the influence of the solvent on the reaction barrier. rsc.orgresearchgate.net The solvent can have a significant impact on the reaction, and computational models like the Solvation Model based on Density (SMD) can be used to predict solvation energies. rsc.org

Table 1: Hypothetical DFT-Calculated Energies for the SN2 Reaction Pathway of this compound Synthesis
SpeciesRelative Energy (kcal/mol)
Reactants (2-phenoxyphenoxide + 1,5-dibromopentane)0.0
Transition State+22.5
Products (this compound + Br⁻)-15.0

Prediction of Regioselectivity and Stereoselectivity

In the synthesis of this compound, regioselectivity could be a factor if there were other nucleophilic sites on the 2-phenoxyphenoxide. However, in this specific case, the phenoxide oxygen is the most nucleophilic site, and O-alkylation is expected to be the major pathway. Computational studies can confirm this by comparing the activation barriers for attack at different positions. For ambident nucleophiles, DFT calculations have been successfully used to predict the ratio of O-alkylation to C-alkylation products by comparing the transition state energies for both pathways. rsc.orgresearchgate.net The choice of solvent can also dramatically influence regioselectivity, and computational models can help in the selection of a solvent that favors the desired product. aiche.org

As the synthesis of this compound does not involve the formation of a new chiral center, stereoselectivity is not a primary concern. However, for reactions where stereoisomers are possible, computational methods can be instrumental in predicting the stereochemical outcome. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, which possesses a pentyl chain, MD simulations can provide insights into its conformational landscape. nih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of different conformations and their relative energies.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical Molecular Dynamics Simulation of this compound
Conformational ParameterAverage ValueStandard Deviation
End-to-End Distance of Pentyl Chain (Å)5.8± 0.7
Dihedral Angle of C-O-C-C (degrees)175± 15
Angle between Aromatic Rings (degrees)65± 10

Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Considerations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or reaction mechanism. While no specific QSAR/QSMR studies on this compound are available, the principles of these methods can be applied to understand how structural modifications might affect its properties.

For a hypothetical QSAR study, a series of analogues of this compound would be synthesized, and their biological activity would be measured. Then, various molecular descriptors for these compounds would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression, would then be used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov

Derivatization Strategies and Chemical Biology Applications

Design Principles for Derivatization of 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene

The derivatization of this compound is guided by fundamental principles of medicinal chemistry and chemical biology, aiming to create molecules with tailored properties for biological investigation. The core design strategy revolves around the compound's two key structural components: the aliphatic bromopentyl chain and the aromatic phenoxybenzene scaffold.

The Bromopentyl Moiety as a Chemical Handle: The primary alkyl bromide on the five-carbon chain is an excellent electrophilic site, making it a versatile "handle" for covalent modification. The length of the pentyl linker is significant; it provides sufficient flexibility and spatial separation between the core scaffold and any attached functional group, minimizing potential steric hindrance that could interfere with the parent molecule's biological interactions.

The Phenoxybenzene Core as the Recognition Element: The diaryl ether structure of the phenoxybenzene core is often the primary determinant of the molecule's biological activity, serving as the pharmacophore that engages with a specific biological target. Structure-activity relationship (SAR) studies on related phenoxybenzamine (B1677643) and 2-phenoxybenzamide (B1622244) compounds have shown that the substitution pattern on the aromatic rings significantly influences binding affinity and selectivity. mdpi.comresearchgate.netnih.gov Therefore, modifications to this core are aimed at enhancing these interactions or fine-tuning the compound's physicochemical properties.

The overarching design principle is to use the bromopentyl chain for the attachment of functional modules (e.g., reporter tags, reactive groups) while preserving or enhancing the inherent biological activity of the phenoxybenzene core. This modular approach allows for the creation of chemical probes where the core structure dictates target recognition, and the attached moiety enables detection or further conjugation.

Conjugation Chemistry via the Bromopentyl Moiety

The terminal bromide of the pentyl chain is the primary site for conjugation, enabling the attachment of various chemical entities through robust and well-established chemical reactions.

The most direct method for modifying the bromopentyl chain is through nucleophilic substitution (S_N2) reactions, where the bromide ion serves as an efficient leaving group. This approach allows for the straightforward attachment of linkers or functional groups bearing a strong nucleophile. A variety of nucleophiles can be employed to create a diverse set of derivatives.

Common nucleophilic displacement strategies include:

Azide (B81097) Introduction: Reacting the compound with sodium azide (NaN₃) readily converts the alkyl bromide into an alkyl azide. This transformation is pivotal as the azide group is a key functional handle for subsequent bioorthogonal "click chemistry" reactions.

Thiol Attachment: Thiol-containing molecules (R-SH), in the presence of a mild base, can displace the bromide to form a stable thioether linkage. This is a common strategy for attaching molecules like cysteine-containing peptides or biotin-thiol tags.

Amine Alkylation: Primary or secondary amines can act as nucleophiles to form secondary or tertiary amines, respectively. This reaction is useful for linking amine-containing fluorophores or other reporter molecules.

Below is a table summarizing common nucleophiles used for derivatization.

Nucleophile SourceResulting Functional GroupTypical Application
Sodium Azide (NaN₃)Azide (-N₃)Precursor for Click Chemistry
Thiols (R-SH)Thioether (-S-R)Attachment of peptides, tags
Amines (R-NH₂)Secondary Amine (-NH-R)Linkage to fluorophores, biotin (B1667282)
Carboxylates (R-COO⁻)Ester (-O-CO-R)Introduction of cleavable linkers

Click chemistry provides a powerful and highly specific method for bioconjugation, characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups found in biological systems. nih.gov The most common approach involves converting the bromopentyl group into an azide, which can then be coupled with an alkyne-containing molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent click reaction. researchgate.net After converting the parent compound to its azide derivative, it can be reacted with a terminal alkyne in the presence of a Cu(I) catalyst. researchgate.net This reaction forms a stable 1,4-disubstituted triazole ring, covalently linking the phenoxybenzene derivative to the alkyne-modified molecule (e.g., a fluorescent dye, biotin, or a biomolecule). nih.gov Ligands such as BTTAA are often used to stabilize the copper catalyst and protect biomolecules from oxidative damage. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC can be employed. nobelprize.org This reaction uses a strained cyclooctyne (B158145) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide derivative without the need for a metal catalyst. nobelprize.orgyoutube.com This makes SPAAC a truly bioorthogonal reaction suitable for applications in live cells. youtube.com

Strategies for Modifying the Phenoxybenzene Core for Enhanced Interactions

Modifying the phenoxybenzene core is a key strategy for improving a compound's affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies guide these modifications by revealing how different substituents at various positions on the aromatic rings affect biological activity. mdpi.com While specific SAR data for this compound is not detailed in the provided context, general principles from related diaryl ether and phenoxybenzamide structures can be applied. mdpi.comresearchgate.net

Key modification strategies include:

Varying Ring Substituents: Introducing electron-withdrawing groups (e.g., -CF₃, -Cl, -F) or electron-donating groups (e.g., -OCH₃, -CH₃) at different positions on either phenyl ring can modulate electronic properties and influence interactions with target proteins. mdpi.com For example, studies on 2-phenoxybenzamides showed that a 4-fluoro substituent on the phenoxy ring and a trifluoromethyl group on the benzamide (B126) ring could enhance antiplasmodial activity. mdpi.comresearchgate.net

Positional Isomerism: Moving the position of the ether linkage or substituents around the rings can have a profound impact on activity. For instance, shifting a substituent from a meta to a para position can drastically alter the molecule's shape and its ability to fit into a binding pocket, as seen in some 2-phenoxybenzamide derivatives where the para-substituted analogue showed significantly higher activity than the meta version. mdpi.com

Introduction of Hydrogen Bonding Moieties: Adding groups capable of hydrogen bonding (e.g., -OH, -NH₂) can introduce new, specific interactions with a biological target, potentially increasing binding affinity and selectivity.

The table below outlines hypothetical modifications and their potential impact based on general SAR principles.

Modification TypeExample SubstituentPotential Effect on Interaction
Electronic Alteration-CF₃ (Trifluoromethyl)Enhance binding via dipole interactions; alter metabolism
Steric Bulk-C(CH₃)₃ (tert-Butyl)Probe size limitations of a binding pocket; may increase selectivity
H-Bonding-OH (Hydroxyl)Form new hydrogen bonds with target residues, increasing affinity
Positional ChangeMove phenoxy to C3/C4Alter molecular geometry to fit different binding sites

Application of Derivatized Compounds in Chemical Biology Probes

Derivatives of this compound are ideal scaffolds for constructing chemical biology probes designed to study biological systems, identify protein targets, and elucidate mechanisms of action.

Affinity-based protein profiling (ABPP) is a powerful chemoproteomics strategy used to identify the molecular targets of a small molecule. nih.gov Derivatives of this compound can be readily converted into affinity-based probes for such studies. nih.gov These probes are typically designed with three essential components:

Recognition Element: The unmodified phenoxybenzene core, which provides the affinity and selectivity for the protein target(s).

Reactive Group: This can be a photo-activatable group (e.g., a diazirine) or an electrophile that forms a covalent bond with nearby residues of the target protein upon binding. The reactive group is typically attached via the pentyl linker.

Reporter Tag: A molecule used for detection and enrichment, such as biotin (for streptavidin-based pulldown) or a fluorophore (for imaging). The reporter is also conjugated via the pentyl linker, often using the click chemistry handles described previously. nih.gov

In a typical target engagement experiment, a live cell or cell lysate is treated with the affinity probe. nih.gov The probe binds to its target(s), and the reactive group is then activated (e.g., by UV light for a photoaffinity probe), forming a covalent bond. After cell lysis, the reporter tag (e.g., biotin) is used to enrich the covalently labeled proteins, which are then identified and quantified using mass spectrometry. nih.gov This approach allows for the unbiased identification of protein targets in a complex biological environment. nih.gov

Activity-Based Protein Profiling (ABPP) Applications

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study enzyme function directly in complex biological systems. ABPP utilizes chemical probes that covalently bind to the active site of specific enzymes. The this compound scaffold could theoretically be derivatized into an activity-based probe (ABP).

The fundamental design of an ABP consists of a reactive group (or "warhead") that forms a covalent bond with a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and analysis. The bromopentyl group of this compound can serve as a precursor to various reactive functionalities.

Hypothetical Derivatization for ABPP Probes:

Original Functional GroupTarget Reactive Group (Warhead)Potential Enzyme Targets
BromoAzidePhotoaffinity labeling targets
BromoAlkyneClick chemistry handles for two-step labeling
BromoThiolCysteine-reactive probes
BromoPhosphonateSerine hydrolase inhibitors

For instance, the terminal bromide could be substituted with an azide to generate a photoactivatable probe for photoaffinity labeling. Alternatively, conversion to an alkyne or another bioorthogonal handle would enable a two-step labeling approach. In this strategy, the probe is first allowed to react with its target in a biological system, followed by the introduction of a reporter tag (e.g., a fluorophore or biotin) via a highly specific "click" reaction. This approach is advantageous as it separates the binding event from the detection step, minimizing potential interference from bulky reporter groups.

Fluorescent Tagging and Imaging Probes

The development of fluorescent probes is crucial for visualizing biological processes and the localization of proteins within cells. The this compound molecule can be envisioned as a building block for creating such probes. The alkyl bromide is a key functional group for covalently attaching a fluorophore to a target of interest.

One common strategy involves the use of the alkyl halide to alkylate a nucleophilic residue, such as a cysteine thiol, on a protein. This would result in the stable, covalent attachment of the phenoxybenzene-containing moiety. If the phenoxybenzene core itself were part of a larger fluorescent system, this would directly label the protein. More commonly, the alkyl bromide would be used to link a known fluorophore to a targeting molecule.

Potential Strategies for Fluorescent Probe Development:

Fluorophore ClassAttachment ChemistryPotential Application
CoumarinsEther linkage post-bromide displacementCellular imaging, FRET sensors
FluoresceinsThioether linkage with fluorescein-thiolProtein labeling and tracking
RhodaminesAmine linkage after converting bromide to amineHigh-photostability imaging
BODIPY DyesDirect alkylation of the dye coreLive-cell imaging

The choice of fluorophore would depend on the specific application, considering factors such as photostability, quantum yield, and excitation/emission wavelengths suitable for biological imaging.

Structure-Mechanism Relationship (SMR) Studies of Derivatized Aryloxyalkanes

While direct SMR studies on this compound derivatives are not available, we can extrapolate from research on other aryloxyalkane-based enzyme inhibitors. nih.gov Such studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and mechanism of action.

For a hypothetical series of inhibitors derived from this compound, SMR studies would involve systematically modifying different parts of the molecule and assessing the impact on enzyme inhibition.

Key Structural Components for SMR Analysis:

Molecular ComponentPotential ModificationsInvestigated Properties
Phenoxy Group Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups)Binding affinity, selectivity
Alkyl Chain Varying the length of the alkane chain (e.g., from propyl to heptyl)Active site accessibility, hydrophobic interactions
Warhead/Tag Altering the reactive group or the type of fluorescent tagCovalent modification efficiency, probe specificity

For example, altering the substituents on the phenoxy ring could influence the electronic properties and steric bulk of the molecule, potentially affecting its binding affinity and selectivity for a target enzyme. Similarly, modifying the length of the pentyl chain could impact how the reactive "warhead" is positioned within the enzyme's active site. A systematic analysis of these modifications would provide valuable insights into the molecular determinants of potency and selectivity, guiding the design of more effective and specific chemical probes.

Advanced Methodologies in Aryloxyalkane Research

Flow Chemistry Approaches for Continuous Synthesis and Reaction Monitoring

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a flask, has emerged as a powerful tool for organic synthesis. nih.govyoutube.com Its advantages, such as superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and integration of multiple steps, make it highly suitable for the synthesis of aryloxyalkanes. thieme-connect.deflinders.edu.au

The synthesis of 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene can be envisioned via a Williamson ether synthesis, reacting 2-phenoxyphenol (B1197348) with an excess of 1,5-dibromopentane (B145557) under basic conditions. In a continuous flow setup, streams of the reactants would be pumped from separate reservoirs and merged in a T-mixer before entering a heated reactor coil. youtube.com The precise control over parameters like residence time (the duration the reaction mixture spends in the heated zone), temperature, and stoichiometry allows for fine-tuning the reaction to optimize the yield of the desired mono-alkylation product and minimize the formation of the dialkylated byproduct, 1,5-bis(2-phenoxyphenoxy)pentane. mdpi.com

In-line monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC) integrated into the flow system, can provide real-time data on reaction conversion and product distribution. This immediate feedback allows for rapid optimization, a significant advantage over batch processes that require offline analysis after the reaction is complete. flinders.edu.au

Table 1: Hypothetical Flow Chemistry Optimization for the Synthesis of this compound

EntryTemperature (°C)Residence Time (min)Molar Ratio (Dibromopentane:Phenol)Yield of Mono-alkylation Product (%)
160105:175
280105:188
3100105:182 (Increased byproduct)
48055:179
580155:191
6801510:195

Biocatalytic Transformations and Enzymatic Derivatization of Related Compounds

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally benign conditions. nih.gov While specific biocatalytic routes to this compound are not prominently documented, the principles of enzymatic derivatization can be applied to related aryloxyalkane structures to create novel analogues.

For instance, engineered enzymes like cytochrome P450 monooxygenases could be employed for the regioselective hydroxylation of one of the aromatic rings on a similar aryloxyalkane scaffold. This process would introduce a new functional group in a specific position that is often difficult to achieve with conventional chemical reagents. Similarly, hydrolases could be used for the selective cleavage of ester or amide functionalities on more complex derivatives, or ligases could be used to couple the parent molecule with other entities. The high selectivity of enzymes minimizes the need for protecting groups, often simplifying synthetic routes. nih.gov

The development of such biocatalytic processes involves screening enzyme libraries for desired activities and then optimizing the chosen enzyme's performance through protein engineering. This approach holds significant potential for generating diverse libraries of aryloxyalkane derivatives for further research.

Chemo- and Regioselectivity in Complex Aryloxyalkane Reactions

Achieving high selectivity is a central challenge in the synthesis of complex organic molecules. Chemoselectivity refers to the ability of a reagent to react with one functional group in the presence of other, different functional groups. slideshare.netyoutube.com Regioselectivity is the preference for reaction at one position over another within a molecule. mdpi.comresearchgate.net

In the synthesis of this compound from 2-phenoxyphenol and 1,5-dibromopentane, the key challenge is chemoselectivity. The reaction involves a nucleophilic substitution where the phenoxide ion attacks one of the C-Br bonds of 1,5-dibromopentane. However, the product, this compound, still contains a reactive C-Br bond. This can react with another molecule of the 2-phenoxyphenoxide, leading to the formation of the undesired symmetrical diether, 1,5-bis(2-phenoxyphenoxy)pentane.

Microfluidic Platforms for High-Throughput Synthesis and Screening

Microfluidic platforms, also known as lab-on-a-chip systems, enable chemical reactions to be performed in channels with micrometer dimensions. d-nb.info These systems offer numerous benefits for chemical synthesis and analysis, including drastically reduced reagent consumption, rapid reaction times due to high surface-area-to-volume ratios, and the ability to perform a massive number of experiments in parallel. nih.govmdpi.comnih.gov

For a reaction like the synthesis of this compound, a microfluidic platform could be designed for high-throughput screening to rapidly identify optimal reaction conditions. ufluidix.com By generating precise concentration gradients of the reactants (2-phenoxyphenol, 1,5-dibromopentane, and base) and varying temperature zones along the chip, hundreds of unique reaction conditions can be tested simultaneously. The output from these microreactors can be analyzed on-chip or directed to a mass spectrometer for real-time product quantification. ufluidix.com This allows researchers to quickly map the reaction landscape and identify the conditions that maximize the yield of the target compound.

Table 2: Example of a High-Throughput Microfluidic Screening Array

Microreactor ZoneBase Concentration (M)Reactant Ratio (Dibromopentane:Phenol)Temperature (°C)Outcome (Peak Area Ratio of Product:Byproduct)
A10.13:1705.2
A20.23:1706.1
B10.15:1709.8
B20.25:17011.2
C10.13:1907.5
C20.23:1908.3
D10.15:19014.5
D20.25:19015.1

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Routes for Structurally Complex Aryloxy Ethers

The synthesis of aryloxy ethers, particularly those with complex substitution patterns like 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene, is a field of continuous innovation. Traditional methods like the Williamson ether synthesis, while foundational, are often supplemented by more advanced catalytic systems to overcome challenges such as steric hindrance and low reactivity.

Recent advancements have focused on transition-metal-catalyzed and metal-free coupling reactions. Copper-catalyzed Ullmann-type reactions, for instance, have been refined to proceed under milder conditions, expanding their applicability to a wider range of substrates. nih.govorganic-chemistry.org Similarly, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for C-O bond formation, providing another powerful tool for constructing aryl ether linkages.

Emerging strategies are moving towards even more versatile and sustainable methods. These include the use of diaryliodonium salts and S-arylphenothiaziniums for metal-free O-arylation of alcohols and phenols. organic-chemistry.org These methods can be applied to the late-stage functionalization of complex, bioactive molecules, showcasing their potential for creating structurally diverse libraries of aryloxy ethers. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Routes for Aryl Ether Formation

Method Catalyst/Reagent Key Advantages Typical Substrates
Ullmann Coupling Copper (CuI) with ligands like picolinic acid Effective for electron-deficient and electron-rich aryl halides Aryl iodides, bromides, phenols
Buchwald-Hartwig C-O Coupling Palladium with specialized phosphine (B1218219) ligands High functional group tolerance, broad substrate scope Aryl bromides, chlorides, triflates, alcohols
Metal-Free Arylation Diaryliodonium salts Mild conditions, avoids transition metal contamination Alcohols (primary, secondary, tertiary), phenols

| S-Arylphenothiazinium Arylation | S-Arylphenothiazinium salts | Transition-metal-free, good selectivity for hydroxyl groups | Alcohols, phenols |

Exploration of Unconventional Reaction Pathways for Brominated Ether Transformations

The bromopentyl moiety in this compound serves as a reactive handle for a variety of chemical transformations beyond simple nucleophilic substitution. Research is increasingly focused on unconventional pathways to leverage this functionality for creating novel molecular architectures.

Photoredox catalysis has emerged as a powerful technique for activating alkyl bromides. youtube.com This approach can generate carbon-centered radicals from the bromopentyl chain under mild conditions, enabling subsequent reactions such as additions to alkenes or coupling with other radical species. youtube.com Such methods provide access to products that are difficult to obtain through traditional ionic pathways.

Another area of interest is intramolecular reactions. The flexible five-carbon linker allows the terminal bromine to approach the aromatic rings or the ether oxygen. This proximity could facilitate intramolecular cyclization reactions, either through Friedel-Crafts-type alkylation onto one of the phenyl rings or by forming a cyclic oxonium ion, leading to the formation of polycyclic ether systems. nist.gov Furthermore, the cleavage of the C–O ether bond itself can be achieved under strongly acidic conditions, typically using HBr or HI, which proceeds through SN1 or SN2 mechanisms depending on the structure of the ether. libretexts.org

Table 2: Potential Transformations of the Bromopentyl Group

Reaction Type Conditions Potential Product(s)
Nucleophilic Substitution Various nucleophiles (e.g., amines, azides, cyanides) Functionalized pentyl ether derivatives
Photoredox-Mediated Radical Formation Photocatalyst (e.g., iridium, ruthenium complexes), visible light Radically coupled or cyclized products
Intramolecular Cyclization Lewis or Brønsted acids Polycyclic ether or fused ring systems

| Reductive Debromination | Reducing agents (e.g., nZVI, photocatalysis) | 1-(Pentyloxy)-2-phenoxybenzene |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of modern organic synthesis has spurred the integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery. ibm.com These computational tools are being used to predict reaction outcomes, optimize reaction conditions, and even design entirely new synthetic pathways. eurekalert.orgbeilstein-journals.org

For a target molecule like this compound, AI models trained on vast chemical reaction databases like Reaxys can predict viable synthetic routes. jetir.org These models, often based on transformer architectures adapted from natural language processing, can suggest reactants, catalysts, and solvents with a high degree of accuracy. ibm.comjetir.org This approach can uncover non-obvious or more efficient routes compared to those devised through human intuition alone. beilstein-journals.org

Beyond retrosynthesis, ML algorithms can predict reaction yields and identify the optimal conditions (temperature, concentration, time) to maximize product formation. ibm.combeilstein-journals.org By analyzing molecular features and reaction parameters, these tools help chemists streamline the experimental process, reducing the time and resources required for synthesis. eurekalert.org This predictive power is crucial for designing efficient syntheses of complex aryloxy ethers and for planning their subsequent transformations. researchgate.net

Expanding Chemical Biology Toolkits with Advanced Aryloxyalkane Scaffolds

The aryloxyalkane scaffold, exemplified by this compound, is a versatile structural motif in chemical biology and medicinal chemistry. The combination of rigid aromatic units and a flexible, functionalizable linker is ideal for designing molecules that interact with biological targets.

The bromopentyl chain acts as an electrophilic "warhead" or a convenient linker. This feature allows such molecules to be used as probes for activity-based protein profiling, where they can covalently label the active sites of specific enzymes. Furthermore, this chain is a common component in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a protein-binding ligand to an E3 ligase-recruiting moiety.

Structurally related (aryloxy)alkylamines have been identified as inhibitors of the H+/K+-ATPase enzyme, which is responsible for gastric acid secretion. nih.gov This highlights the potential for the broader class of aryloxyalkanes to serve as scaffolds for developing new therapeutic agents. The ability to easily modify the terminal bromine allows for the attachment of various functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Investigations into Environmental Transformation Pathways of Related Ether Derivatives

Understanding the environmental fate of synthetic organic compounds is crucial for assessing their long-term impact. While specific data on this compound is limited, studies on related compounds, such as polybrominated diphenyl ethers (PBDEs), provide valuable insights into potential transformation pathways. nih.gov

Key environmental degradation processes for such molecules include:

Reductive Debromination : In anaerobic environments, the carbon-bromine bond can be cleaved by microorganisms or chemical reductants, replacing the bromine atom with hydrogen. nih.gov Nanoscale zerovalent iron (nZVI) has been shown to be effective in the stepwise debromination of PBDEs. nih.gov

Photodegradation : Exposure to sunlight can induce the cleavage of C-Br and C-O bonds. rsc.org Photocatalytic methods have demonstrated the rapid and complete debromination of some brominated diphenyl ethers to the parent diphenyl ether. rsc.org

Oxidative Transformation : In aerobic environments, oxidation can occur, often initiated by hydroxyl radicals. nih.gov This can lead to the hydroxylation of the aromatic rings or cleavage of the ether linkage. Studies have shown that hydroxylated PBDEs exhibit faster oxidative transformation rates compared to their parent compounds. nih.gov

Biotransformation : Microorganisms may metabolize ether compounds through various enzymatic pathways, including oxidation and ether bond cleavage. nih.gov

These pathways suggest that under various environmental conditions, this compound could be transformed into debrominated analogs, hydroxylated derivatives, or simpler phenolic compounds.

Table 3: Summary of Environmental Transformation Pathways for Related Ether Derivatives

Pathway Conditions Key Reactions
Reductive Debromination Anaerobic, chemical or microbial reductants C-Br bond cleavage
Photolysis/Photocatalysis UV/Visible light, may involve photocatalysts (e.g., TiO2, BiVO4) C-Br bond cleavage, C-O bond cleavage
Oxidation Aerobic, presence of oxidizing agents (e.g., •OH, O3) Aromatic hydroxylation, ether cleavage

| Biotransformation | Aerobic or anaerobic, microbial enzymes | Oxidation, hydrolysis, debromination |

Q & A

Q. What are the optimal synthetic routes for 1-[(5-Bromopentyl)oxy]-2-phenoxybenzene, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting 1,5-dibromopentane with a phenoxybenzene derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The bromopentyl chain acts as an electrophile, with the phenoxide ion attacking the terminal bromine. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of dibromopentane to phenoxide) and reaction time (12–24 hours). Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in ~65–75% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the structure, with distinct signals for the bromopentyl chain (δ 3.4–3.6 ppm for CH₂Br) and aromatic protons (δ 6.8–7.3 ppm). 1^1H-1^1H COSY and HSQC resolve overlapping signals .
  • XRD : Single-crystal X-ray diffraction provides absolute stereochemistry and bond-length data, critical for verifying the ether linkage geometry .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 379.07 (M+Na⁺) .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

The terminal bromine in the pentyl chain is highly susceptible to SN₂ displacement. For example, treatment with NaN₃ in DMF at 50°C yields 1-[(5-azidopentyl)oxy]-2-phenoxybenzene, a precursor for click chemistry. Reactivity is enhanced by polar aprotic solvents and elevated temperatures (60–80°C) .

Advanced Research Questions

Q. What mechanistic insights exist for cross-coupling reactions involving this compound?

The bromopentyl group participates in Suzuki-Miyaura couplings when paired with arylboronic acids. A study using Pd(PPh₃)₄ as a catalyst (2 mol%) and Cs₂CO₃ as a base in THF/H₂O (3:1) achieved 85% yield. Key intermediates were identified via DFT calculations, showing that steric hindrance at the bromine site slows transmetallation .

Q. How do structural analogs compare in biological activity?

CompoundBioactivity (IC₅₀)Mechanism
4-Bromophenyl-phenyletherAntimicrobial: 12 µMMembrane disruption
This compoundUnder investigationProbable kinase inhibition

While the target compound lacks direct bioactivity data, its brominated analogs show antimicrobial and anti-inflammatory properties, suggesting potential for structure-activity relationship (SAR) studies .

Q. How can computational modeling predict substituent effects on stability?

DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., -NO₂) at the para position of the phenoxy ring reduce stability by 8–12 kcal/mol due to increased steric strain. In contrast, methoxy groups enhance stability via resonance .

Q. What are the key challenges in resolving contradictory data on reaction yields?

Discrepancies in reported yields (e.g., 65% vs. 82%) arise from:

  • Catalyst purity : Pd catalysts with >98% purity improve reproducibility.
  • Solvent dryness : Traces of water in DMF reduce yields by 15–20% .

Q. How does environmental degradation of this compound occur on indoor surfaces?

Studies using microspectroscopic imaging show that hydroxyl radicals (•OH) on silica surfaces degrade the compound via C-O bond cleavage. Half-life under UV light (254 nm) is ~6 hours, with bromine released as HBr .

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